Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate
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Overview
Description
Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate is a chemical compound with the molecular formula C16H25NO7. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate typically involves the esterification of 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its unique structure allows it to bind to active sites of enzymes or receptors, altering their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Triethyl 5-oxo-3-methylpyrrolidine-2,2,4-tricarboxylate
- Triethyl 5-oxo-3-ethylpyrrolidine-2,2,4-tricarboxylate
- Triethyl 5-oxo-3-butylpyrrolidine-2,2,4-tricarboxylate
Uniqueness
Triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate stands out due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties compared to its analogs, making it a valuable compound for targeted research applications .
Properties
CAS No. |
2351-92-0 |
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Molecular Formula |
C16H25NO7 |
Molecular Weight |
343.37 g/mol |
IUPAC Name |
triethyl 5-oxo-3-propylpyrrolidine-2,2,4-tricarboxylate |
InChI |
InChI=1S/C16H25NO7/c1-5-9-10-11(13(19)22-6-2)12(18)17-16(10,14(20)23-7-3)15(21)24-8-4/h10-11H,5-9H2,1-4H3,(H,17,18) |
InChI Key |
IRVHBGMXSVBTSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C(C(=O)NC1(C(=O)OCC)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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